4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)butanoic acid
Overview
Description
4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)butanoic acid is an organic compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a piperidine ring substituted with a tert-butoxycarbonyl group and a butanoic acid moiety. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Mechanism of Action
Target of Action
It is known to be used as a semi-flexible linker in the development of protacs (proteolysis-targeting chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The compound, being a semi-flexible linker, plays a crucial role in the formation of the ternary complex between the E3 ligase, the PROTAC, and the target protein . The rigidity of the linker can impact the 3D orientation of the degrader and thus the formation of the ternary complex .
Biochemical Pathways
The compound, as part of a PROTAC, affects the ubiquitin-proteasome pathway. This pathway is responsible for the degradation of proteins within the cell. By recruiting an E3 ligase to a specific target protein, the PROTAC facilitates the ubiquitination and subsequent degradation of the target protein .
Pharmacokinetics
The compound’s role as a linker in protacs suggests that its pharmacokinetic properties would significantly influence the bioavailability and efficacy of the protac .
Result of Action
The result of the action of 4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)butanoic acid, when incorporated into a PROTAC, is the specific degradation of the target protein. This can lead to various molecular and cellular effects, depending on the function of the target protein .
Action Environment
The action of this compound, as part of a PROTAC, can be influenced by various environmental factors. These could include the presence of the target protein and E3 ligase, the cellular environment, and the presence of other competing molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)butanoic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Tert-butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced via a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.
Attachment of the Butanoic Acid Moiety: The butanoic acid moiety can be attached through a nucleophilic substitution reaction using an appropriate butanoic acid derivative.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)butanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Utilized in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Applied in the production of fine chemicals and specialty materials.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid
- 1-(Tert-butoxycarbonyl)-4-piperidinecarboxylic acid
- 2-(4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid
Uniqueness
4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)butanoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the piperidine ring and the butanoic acid moiety allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-9-7-11(8-10-15)5-4-6-12(16)17/h11H,4-10H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFRZYWOCMCWMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30439344 | |
Record name | 4-[1-(tert-Butoxycarbonyl)piperidin-4-yl]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30439344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142247-38-9 | |
Record name | 1-[(1,1-Dimethylethoxy)carbonyl]-4-piperidinebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142247-38-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[1-(tert-Butoxycarbonyl)piperidin-4-yl]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30439344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(3-Carboxy-propyl)-piperidine-1-carboxylic acid tert-butyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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